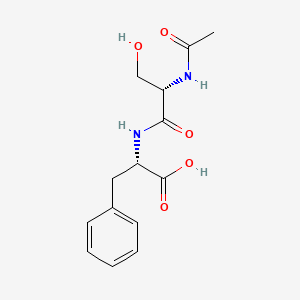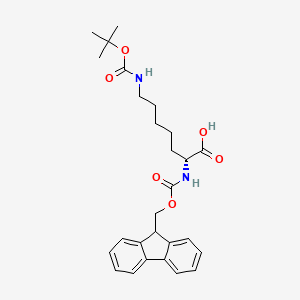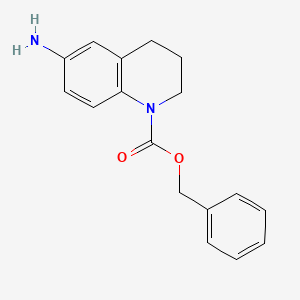
N-Acetyl-L-seryl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-seryl-L-phenylalanine is a synthetic peptide composed of three amino acids: N-acetyl-L-serine, L-serine, and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-phenylalanine typically involves the stepwise coupling of the amino acids. The process begins with the acetylation of L-serine to form N-acetyl-L-serine. This intermediate is then coupled with L-serine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-phenylalanine under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The peptide can be reduced to form corresponding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives of serine residues.
Reduction: Alcohol derivatives of the peptide.
Substitution: Peptides with substituted acetyl groups.
Aplicaciones Científicas De Investigación
N-Acetyl-L-seryl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-L-serine: An acetyl analog of L-serine, involved in metabolic pathways.
N-Acetyl-L-tyrosine: An acetyl analog of L-tyrosine, used in biochemical studies.
Uniqueness
N-Acetyl-L-seryl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to modulate protein interactions and cellular signaling pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
820220-53-9 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-9(18)15-12(8-17)13(19)16-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-8H2,1H3,(H,15,18)(H,16,19)(H,20,21)/t11-,12-/m0/s1 |
Clave InChI |
MGCQYONMKWBSKL-RYUDHWBXSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)


![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)



